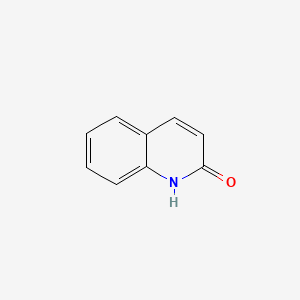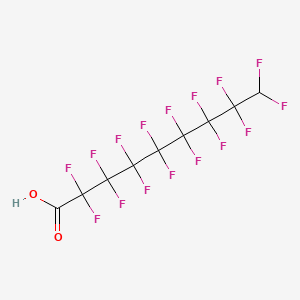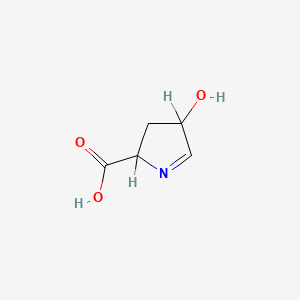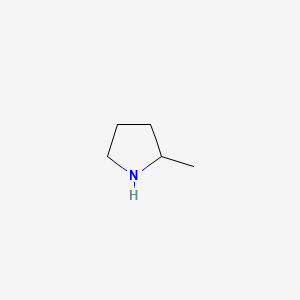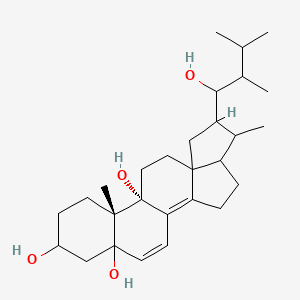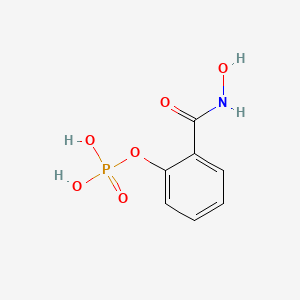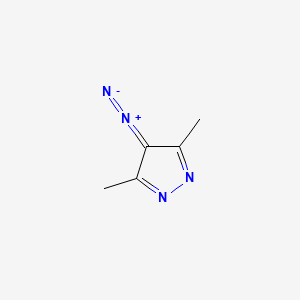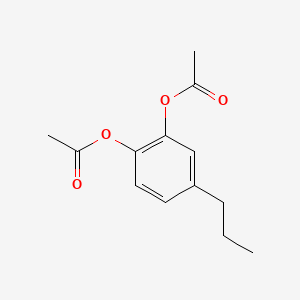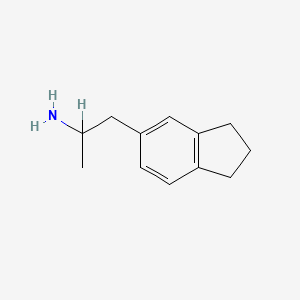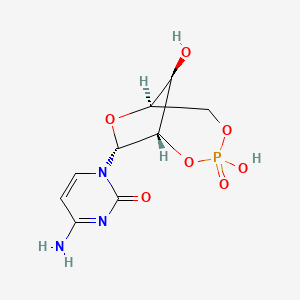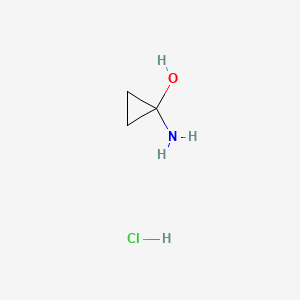
1-アミノシクロプロパン-1-オール塩酸塩
説明
Synthesis Analysis
The synthesis of 1-aminocyclopropane derivatives involves several key strategies, focusing on achieving desired stereochemistry and functional group modifications. For instance, a method for synthesizing enantiomerically pure 1-aminocyclopropanephosphonic acids demonstrates the precision required in crafting these molecules (Fadel & Tesson, 2000). Techniques such as ylide cyclopropanation of dehydroamino acid derivatives are employed to create aminocyclopropanes with specific configurations, indicating the complexity and versatility of synthesis approaches in this domain (Zhou et al., 2011).
Molecular Structure Analysis
The structural versatility of peptides containing cyclopropane derivatives, such as 1-aminocyclopropane-1-carboxylic acid, showcases the unique conformational properties these molecules can impart in larger structures. Computational and experimental analyses reveal that these residues favor specific secondary structures, which could influence their chemical reactivity and interaction with biological targets (Crisma et al., 1989).
Chemical Reactions and Properties
1-Aminocyclopropanol and its derivatives participate in a variety of chemical reactions, underlining their reactivity and functional versatility. For example, the transformation of ACC derivatives into compounds with potential biological activities through specific synthetic routes indicates the chemical reactivity of these molecules and their potential as precursors to biologically active compounds (Krasnov et al., 2003).
科学的研究の応用
エチレン生合成における役割
ACCは植物ホルモンであるエチレンの直接の前駆体です {svg_1}. ACCはS-アデノシル-L-メチオニン(SAM)からACCシンターゼ(ACS)によって合成され、その後ACCオキシダーゼ(ACO)によってエチレンに酸化されます {svg_2}.
エチレン非依存性成長調節物質
最近の研究では、ACCはエチレン生合成とは独立したシグナル伝達役割を果たしていることが示唆されています {svg_3}. これは、ACCはエチレン前駆体としての機能を超えて、植物の成長と発達においてより幅広い役割を果たす可能性があることを示唆しています {svg_4}.
植物のストレス耐性の向上
外因性のエチレン(ET)またはその前駆体であるACCは、長期的な実験で植物のストレス耐性を高める可能性があります {svg_5}. これは、植物がさまざまなストレス条件にさらされることが多い農業において特に有用な場合があります {svg_6}.
光合成活性の調節
ACCは植物の光合成活性を制御することができます {svg_7}. 例えば、低濃度のACCは純CO2固定速度(AN)を増加させましたが、100 µMでは気孔コンダクタンス、AN、および光システムIIの実際の量子収率の低下を同時に引き起こしました {svg_8}.
活性酸素種または活性窒素種蓄積における役割
ACCは植物における活性酸素種または活性窒素種の蓄積に影響を与える可能性があります {svg_9}. これは、これらの反応性種がしばしばストレス応答において役割を果たすため、植物の環境ストレスへの応答に影響を与える可能性があります {svg_10}.
植物におけるマクロ元素含有量への影響
ACCは植物におけるカリウムなどのマクロ元素の分布と吸収に影響を与える可能性があります {svg_11}. 例えば、0.01 µMのACCはシュートと根の間のK+の分布を変化させましたが、より高濃度ではK+/86Rb+の吸収が阻害されました {svg_12}.
作用機序
Target of Action
1-Aminocyclopropanol hydrochloride, also known as 1-Aminocyclopropane-1-carboxylic acid (ACC), is a disubstituted cyclic α-amino acid . It is the precursor to the plant hormone ethylene . ACC is synthesized by the enzyme ACC synthase (EC 4.4.1.14) from methionine and converted to ethylene by ACC oxidase (EC 1.14.17.4) . ACC also exhibits ethylene-independent signaling that plays a critical role in pollination and seed production by activating proteins similar to those involved in nervous system responses in humans and animals .
Mode of Action
ACC interacts with its targets, primarily ACC synthase and ACC oxidase, to produce ethylene . More specifically, ACC signaling promotes secretion of the pollen tube chemoattractant LURE1.2 in ovular sporophytic tissue thus enhancing pollen tube attraction . Additionally, ACC activates Ca 2+ -containing ion currents via glutamate receptor-like (GLR) channels in root protoplasts .
Biochemical Pathways
ACC holds a key position in many physiological processes as it is the direct precursor in the biosynthesis of ethylene . It is synthesized by the enzyme ACC synthase (EC 4.4.1.14) from methionine and converted to ethylene by ACC oxidase (EC 1.14.17.4) . ACC can be used by soil microorganisms (both bacteria and fungi) as a source of nitrogen and carbon .
Pharmacokinetics
It is known that acc can be metabolized by bacteria using acc-deaminase, favoring plant growth and lowering stress susceptibility . ACC is also subjected to a sophisticated transport mechanism to ensure local and long-distance ethylene responses .
Result of Action
The action of ACC results in a variety of effects at the molecular and cellular level. For example, ACC signaling promotes secretion of the pollen tube chemoattractant LURE1.2 in ovular sporophytic tissue thus enhancing pollen tube attraction . Additionally, ACC activates Ca 2+ -containing ion currents via glutamate receptor-like (GLR) channels in root protoplasts .
Action Environment
The action of ACC can be influenced by environmental factors. For example, ACC applied in hydroponic culture of tomato brought about concentration-dependent differences in plant responses . At low concentrations, ACC increased the net CO2 fixation rate, however, at higher concentrations, it triggered a parallel decline in stomatal conductance and in the actual quantum yield of photosystem II .
生化学分析
Biochemical Properties
1-Aminocyclopropanol hydrochloride plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It is known to interact with enzymes such as aminotransferases and deaminases, which facilitate the transfer of amino groups and the removal of amino groups, respectively
Cellular Effects
1-Aminocyclopropanol hydrochloride has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of key signaling molecules, leading to changes in gene expression and cellular metabolism . This compound can impact cell function by altering the expression of genes involved in metabolic pathways, thereby influencing cellular growth and differentiation.
Molecular Mechanism
The molecular mechanism of 1-Aminocyclopropanol hydrochloride involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with . For example, it may inhibit the activity of certain deaminases, leading to an accumulation of amino acids and subsequent changes in gene expression. Additionally, this compound can activate aminotransferases, promoting the transfer of amino groups and influencing metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Aminocyclopropanol hydrochloride can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its degradation products may have different biochemical properties. Long-term exposure to 1-Aminocyclopropanol hydrochloride can lead to changes in cellular metabolism and function, highlighting the importance of monitoring its effects over time.
Dosage Effects in Animal Models
The effects of 1-Aminocyclopropanol hydrochloride vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic pathways and potential toxic effects . Studies have shown that there is a threshold dose beyond which the compound can cause adverse effects, such as cellular toxicity and disruption of normal metabolic processes.
Metabolic Pathways
1-Aminocyclopropanol hydrochloride is involved in several metabolic pathways, including amino acid metabolism and nitrogen cycling . It interacts with enzymes such as aminotransferases and deaminases, influencing the flux of metabolites through these pathways. The compound’s effects on metabolic flux can lead to changes in the levels of key metabolites, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 1-Aminocyclopropanol hydrochloride within cells and tissues are mediated by specific transporters and binding proteins These interactions determine the compound’s localization and accumulation within different cellular compartments
Subcellular Localization
1-Aminocyclopropanol hydrochloride is localized in specific subcellular compartments, which can influence its activity and function . The compound may be directed to particular organelles through targeting signals or post-translational modifications. Its localization within the cell can affect its interactions with enzymes and other biomolecules, thereby modulating its biochemical properties and effects on cellular processes.
特性
IUPAC Name |
1-aminocyclopropan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO.ClH/c4-3(5)1-2-3;/h5H,1-2,4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTECWCYCEGPEEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
54376-44-2 (Parent) | |
| Record name | Cyclopropanol, 1-amino-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058939461 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60207679 | |
| Record name | Cyclopropanol, 1-amino-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60207679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
58939-46-1 | |
| Record name | Cyclopropanol, 1-amino-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058939461 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopropanol, 1-amino-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60207679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 1-aminocyclopropanol hydrochloride in the synthesis of coprine?
A1: 1-Aminocyclopropanol hydrochloride serves as a crucial intermediate in the synthesis of both coprine and O-ethylcoprine []. Its synthesis involves a multi-step process starting from L-glutamic acid derivatives. This compound is particularly important because it provides the core cyclopropane structure found in coprine, ultimately enabling the formation of the final toxin molecule through subsequent coupling and hydrolysis reactions.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



